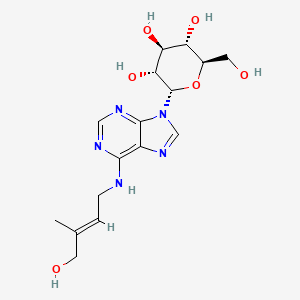

trans-zeatin-9-N-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(alpha-D-glucosyl)-trans-zeatin is an N-glycosylzeatin that is trans-zeatin having an alpha-D-glucopyranosyl residue attached at position N-9. It is a N-glycosylzeatin and a glucosyl-N(6)-isopentenyladenine.

Aplicaciones Científicas De Investigación

Cytokinin Functionality:

Recent studies have demonstrated that tZ9G exhibits biological activity similar to that of active cytokinins. For instance, exogenous application of tZ9G has been shown to delay senescence in Arabidopsis cotyledons, retaining chlorophyll levels comparable to those treated with the canonical active cytokinin trans-zeatin (tZ) . This indicates that tZ9G can effectively mimic some functions of active cytokinins, particularly in promoting leaf longevity.

Transcriptomic and Proteomic Effects:

The application of tZ9G leads to distinct changes in gene expression profiles compared to other cytokinin forms. RNA sequencing revealed that treatment with tZ9G resulted in the regulation of numerous transcripts, with minimal overlap with those regulated by tZ. Specifically, 216 transcripts were uniquely regulated by tZ9G, highlighting its unique role in plant signaling pathways .

Metabolic Pathways

Conversion and Hydrolysis:

tZ9G is metabolized in vivo to release free cytokinin bases through hydrolysis, primarily catalyzed by β-D-glucosidase enzymes. This metabolic conversion is essential for the bioavailability of active cytokinins within plant tissues . Studies have shown that while tZ9G does not convert directly to tZ in oat leaves, it significantly increases the accumulation of endogenous cytokinins when applied exogenously .

Role in Cytokinin Signaling:

The presence of tZ9G in plant tissues suggests its involvement as a transport form for cytokinins. Its accumulation can enhance the overall cytokinin pool available for physiological processes such as cell division and differentiation .

Agricultural Applications

Enhancing Crop Yield:

Given its role in delaying senescence and promoting growth, tZ9G has potential applications in agriculture. By applying this compound, farmers could enhance crop yield and quality by extending the productive life of leaves and improving nutrient retention during critical growth phases .

Stress Response Modulation:

Cytokinins are known to play a role in plant responses to abiotic stress. The application of tZ9G may help mitigate stress effects by promoting root growth and enhancing overall plant resilience . This could be particularly beneficial in regions facing water scarcity or nutrient-poor soils.

Case Studies

Análisis De Reacciones Químicas

Metabolic Hydrolysis and Reactivation

tZ9G undergoes enzymatic hydrolysis to regenerate bioactive tZ, challenging its "irreversible inactivation" status:

tZ9G+H2Oβ glucosidasetrans zeatin+glucose

| Enzyme Source | Hydrolysis Efficiency | Substrate Specificity | Reference |

|---|---|---|---|

| Maize Zm-p60.1 | Low (0.1% of O-glucosides) | tZ9G only | |

| Arabidopsis β-glucosidases | High (full conversion in 10 min) | tZ9G and tZ7G |

In Arabidopsis, tZ9G hydrolysis occurs rapidly in vivo, with exogenous tZ9G treatments increasing free tZ levels by 60% within 10 minutes . This reactivation mechanism is absent for iP-type N-glucosides, highlighting structural specificity .

Degradation Pathways

tZ9G participates in cytokinin catabolism through cytokinin oxidase/dehydrogenase (CKX) :

tZ9G+FAD+H2O→adenine+3 methyl 4 trans hydroxy 2 butenal+FADH2

Biological Activity and Transcriptional Effects

Despite limited hydrolysis in some systems, tZ9G exhibits direct biological effects:

-

Senescence delay : 1 µM tZ9G retains chlorophyll in detached Arabidopsis leaves comparably to tZ (p < 0.05) .

-

Gene regulation : tZ9G upregulates 216 unique transcripts in Arabidopsis, including stress-response genes (HSP70, PR1) but not canonical cytokinin targets (ARR5, ARR6) .

Interconversion with Other Cytokinin Forms

tZ9G participates in isomerization and glycoside exchange:

tZ9G↔tZ7G(non enzymatic equilibrium)

This equilibrium favors tZ9G at physiological pH (7:3 ratio) . Additionally, tZ9G serves as a transport metabolite, with maize roots exporting 40% of synthesized tZ9G to shoots via xylem .

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (k, min⁻¹) | Activation Energy (kJ/mol) | pH Optimum |

|---|---|---|---|

| Biosynthesis (UGT76C2) | 8.2 × 10⁻³ | 34.5 | 7.5 |

| Hydrolysis (Zm-p60.1) | 1.1 × 10⁻⁵ | 48.2 | 6.0 |

| CKX-mediated degradation | 2.4 × 10⁻⁶ | 62.8 | 8.0 |

Data compiled from enzymology studies in maize and Arabidopsis .

This revised understanding positions tZ9G as a dynamic metabolite with context-dependent roles in cytokinin signaling, storage, and transport. Its chemical reactivity spans enzymatic synthesis, hydrolysis, and indirect regulatory effects, necessitating species- and tissue-specific analysis for full mechanistic elucidation.

Propiedades

Fórmula molecular |

C16H23N5O6 |

|---|---|

Peso molecular |

381.38 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16+/m1/s1 |

Clave InChI |

VYRAJOITMBSQSE-GIHYWFGSSA-N |

SMILES isomérico |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |

SMILES canónico |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.